molecular formula C9H6FNO3 B3018020 3-Cyano-2-fluoro-4-methoxybenzoic acid CAS No. 840481-53-0

3-Cyano-2-fluoro-4-methoxybenzoic acid

Cat. No. B3018020
CAS RN: 840481-53-0
M. Wt: 195.149
InChI Key: XYCJVYVIYGWZFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves key steps such as condensation, reduction, and cyclization, as seen in the synthesis of 1-fluoro-dibenzo[a,d]cycloheptanone . Suzuki–Miyaura cross-coupling is another critical step used in the synthesis of derivatives bearing electron-withdrawing groups . These methods could potentially be adapted for the synthesis of "3-Cyano-2-fluoro-4-methoxybenzoic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been characterized using X-ray crystallography . The crystal structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene reveals a coplanar pyran ring, which is a distinctive feature compared to other similar compounds . Such structural analyses are crucial for understanding the molecular conformation and potential reactivity of "this compound".

Chemical Reactions Analysis

The papers do not provide specific reactions for "this compound", but they do discuss the reactivity of related compounds. For instance, the presence of electron-withdrawing groups such as cyano can affect the fluorescence properties of compounds . Additionally, the formation of co-crystals with other pharmaceutical ingredients suggests that "this compound" may also engage in similar intermolecular interactions .

Physical and Chemical Properties Analysis

The physical properties such as solubility and liquid crystallinity of benzoic acid derivatives are influenced by the substituents present on the aromatic ring . For example, the solubility of co-crystals formed with hydroxy benzoic acids and AMB follows a specific order . Similarly, the liquid crystallinity of 2-fluorenyl 4-alkylbenzoates is compared with biphenyl homologues, indicating the impact of different substituents on these properties . These findings can be extrapolated to predict the behavior of "this compound" in various environments.

properties

IUPAC Name

3-cyano-2-fluoro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c1-14-7-3-2-5(9(12)13)8(10)6(7)4-11/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCJVYVIYGWZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

840481-53-0
Record name 3-cyano-2-fluoro-4-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred lithium diisopropylamide solution (1.8M in heptane/THF/ethylbenzene, 44.1 mL, 79.4 mmol) at −50° C. was added a solution of 2-fluoro-6-methoxybenzonitrile (10 g, 66.16 mmol) in THF (80 mL) slowly and stirring was continued at that temperature for 1 h. The reaction mixture was poured onto a stirred slurry of dry ice in dry THF (100 mL). After the mixture had warmed up to room temperature, it was concentrated to about 50 mL, diluted with 6 N HCl (200 mL), extracted with dichloromethane, dried with sodium sulfate, concentrated, and dried in vacuo to give 3-cyano2-fluoro-4-methoxybenzoic acid (12.9 g, 100%).
Quantity
44.1 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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